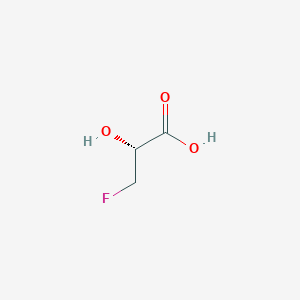

Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanoic acid, 3-fluoro-2-hydroxy-, ®- is an organic compound with the molecular formula C3H5FO3 This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a propanoic acid moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-fluoro-2-hydroxy-, ®- can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxypropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction typically takes place under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could include the use of catalytic processes to achieve high yields and purity. The choice of catalysts, solvents, and reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-fluoro-2-hydroxy-, ®- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-fluoropyruvic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-fluoro-2-hydroxypropanol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atom.

Major Products Formed

Oxidation: 3-Fluoropyruvic acid

Reduction: 3-Fluoro-2-hydroxypropanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

1.1 Therapeutic Intermediates

(R)-3-fluoro-2-hydroxypropanoic acid serves as an important intermediate in the synthesis of therapeutic compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of bioactive molecules. For instance, it is utilized in the preparation of amides and other derivatives that exhibit pharmacological activity. A notable example is its use in synthesizing (S)-3,3,3-trifluor-2-hydroxy-2-methylpropionic acid, which is a precursor for several therapeutic agents .

1.2 Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives of propanoic acid, 3-fluoro-2-hydroxy-, (R)-. Research has shown that certain derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from this acid were tested for their efficacy against bacteria and fungi, demonstrating promising results that warrant further exploration for potential therapeutic applications .

Organic Synthesis

2.1 Chiral Synthesis

The chirality of (R)-3-fluoro-2-hydroxypropanoic acid makes it a valuable building block in asymmetric synthesis. Its ability to induce chirality in subsequent reactions is exploited in the synthesis of enantiomerically pure compounds. This property is particularly beneficial in the pharmaceutical industry, where the efficacy and safety of drugs can depend heavily on their stereochemistry.

Table 1: Summary of Synthetic Routes Involving (R)-3-fluoro-2-hydroxypropanoic Acid

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Amide Formation | Therapeutic Amide | 75-90 | |

| Antimicrobial Derivatives | Antimicrobial Compounds | 60-85 | |

| Chiral Synthesis | Enantiomerically Pure Compounds | 70-95 |

Case Studies

3.1 Case Study on Antimicrobial Derivatives

A recent study focused on synthesizing various derivatives of (R)-3-fluoro-2-hydroxypropanoic acid to evaluate their antimicrobial properties. The research involved modifying the side chains and testing the resulting compounds against common bacterial strains. The study found that certain modifications significantly enhanced antimicrobial activity, indicating potential for development into new antibiotics .

3.2 Case Study on Chiral Synthesis

Another investigation highlighted the use of (R)-3-fluoro-2-hydroxypropanoic acid in a multi-step synthesis aimed at producing chiral amino acids. The study detailed the reaction conditions and yields achieved through different synthetic pathways, demonstrating the compound's versatility as a chiral pool .

Mechanism of Action

The mechanism by which propanoic acid, 3-fluoro-2-hydroxy-, ®- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug design. The hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Propanoic acid, 2-hydroxy-, ®-: Similar structure but lacks the fluorine atom.

3-Fluoropropanoic acid: Similar structure but lacks the hydroxyl group.

2-Fluoro-2-hydroxypropanoic acid: Similar structure but the fluorine atom is positioned differently.

Uniqueness

Propanoic acid, 3-fluoro-2-hydroxy-, ®- is unique due to the specific arrangement of its functional groups. The presence of both a fluorine atom and a hydroxyl group on the propanoic acid backbone imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Propanoic acid, 3-fluoro-2-hydroxy-, (R)-, also known by its chemical formula C3H5FO3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

-

Anti-inflammatory Activity :

- The introduction of a fluorine atom in the structure of propanoic acid derivatives has been shown to alter their anti-inflammatory properties. Specifically, compounds similar to propanoic acid, 3-fluoro-2-hydroxy-, (R)- exhibit a decrease in cyclooxygenase (COX) inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This alteration allows for a more favorable pharmacokinetic profile while retaining the ability to inhibit chemotaxis of neutrophils induced by chemokines such as CXCL8 and GRO-α .

- Mechanism of Action :

In Vitro Studies

- A study evaluated the effectiveness of various fluorinated propanoic acid derivatives in inhibiting the chemotaxis of polymorphonuclear leukocytes (PMNs). The results indicated that while the fluorinated compounds maintained their ability to inhibit PMN migration, they did so with reduced COX-related anti-inflammatory activity. This suggests that these compounds could be utilized in therapeutic settings where inflammation needs to be controlled without the adverse effects linked to traditional NSAIDs .

Pharmacokinetics

- The pharmacokinetic profile of propanoic acid, 3-fluoro-2-hydroxy-, (R)- was assessed through various parameters such as half-life and volume of distribution (Vd). The introduction of fluorine was found to enhance these parameters, indicating a longer duration of action and improved systemic availability compared to non-fluorinated counterparts .

Data Tables

| Parameter | Fluorinated Compound | Non-Fluorinated Compound |

|---|---|---|

| Half-life (t1/2) | Increased | Decreased |

| Volume of Distribution (Vd) | Increased | Decreased |

| Neutrophil Chemotaxis Inhibition (%) | 75% | 90% |

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-3-fluoro-2-hydroxypropanoic acid be determined experimentally?

Methodological Answer: Enantiomeric purity is critical for studying chiral effects. Use chiral high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase (e.g., Chiralpak IC). Calibrate the system with racemic standards and measure retention times and peak areas to quantify the (R)-enantiomer. Confirm assignments via circular dichroism (CD) spectroscopy or polarimetry, comparing optical rotation values to literature data .

Q. What synthetic routes are available for preparing (R)-3-fluoro-2-hydroxypropanoic acid with high stereocontrol?

Methodological Answer: Asymmetric catalysis using organocatalysts or transition-metal complexes (e.g., Ru-BINAP) can achieve stereocontrol. One approach involves fluorination of 2-hydroxypropanoic acid precursors via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Monitor reaction progress with 19F NMR to track fluorine incorporation and confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. How does the compound’s acidity compare to non-fluorinated propanoic acid derivatives?

Methodological Answer: The electron-withdrawing fluorine atom at the 3-position increases acidity. Measure pKa via potentiometric titration in aqueous buffer systems (e.g., 0.1 M NaCl). Compare to propanoic acid (pKa ~4.88) and 2-hydroxypropanoic acid (pKa ~3.86). Computational methods (DFT) can model the stabilization of the conjugate base .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the dimerization of (R)-3-fluoro-2-hydroxypropanoic acid in solution?

Methodological Answer: Study dimerization using excess enthalpy measurements (e.g., isothermal titration calorimetry) in aprotic solvents like dichloromethane. Compare experimental data to the Non-Random Hydrogen Bonding (NRHB) model to quantify hydrogen-bonding contributions. Infrared (IR) spectroscopy can identify O–H stretching frequencies shifts indicative of dimer formation .

Q. What are the thermodynamic implications of fluorine substitution on the compound’s phase transitions?

Methodological Answer: Analyze melting and freezing points via differential scanning calorimetry (DSC). For (R)-3-fluoro-2-hydroxypropanoic acid, calculate ΔG, ΔH, and ΔS using the Clausius-Clapeyron equation. At sub-ambient temperatures (e.g., -18°C), determine spontaneity by comparing |ΔH| and |TΔS|. Fluorine’s electronegativity reduces entropy changes due to restricted molecular motion .

Q. How can the compound’s bioactivity be evaluated in microbiome studies?

Methodological Answer: Use in vitro gut microbiome models (e.g., SHIME) to assess microbial metabolism. Quantify short-chain fatty acid (SCFA) production via gas chromatography-mass spectrometry (GC-MS). For in vivo studies, administer the compound to germ-free mice colonized with human microbiota and analyze fecal SCFA levels and inflammatory markers (e.g., IL-6, TNF-α) .

Q. Analytical Challenges

Q. What advanced techniques resolve structural ambiguities in fluorinated hydroxypropanoic acids?

Methodological Answer: Combine 1H, 13C, and 19F NMR for stereochemical assignment. For ambiguous NOE signals, employ residual dipolar coupling (RDC) NMR in aligned media. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulas, while X-ray crystallography provides definitive stereochemical proof .

Q. How can trace impurities from synthesis (e.g., diastereomers) be detected and quantified?

Methodological Answer: Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Employ a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Quantify impurities via external calibration curves. For fluorinated byproducts, 19F NMR offers specificity even at low concentrations (<0.1%) .

Q. Safety and Handling

Q. What occupational exposure limits apply to fluorinated carboxylic acids in laboratory settings?

Methodological Answer: Follow OSHA guidelines (29 CFR 1910.1020) for chemical hygiene. While specific limits for this compound are not established, refer to analogs like trifluoroacetic acid (TLV 0.1 ppm). Use fume hoods for synthesis and personal protective equipment (PPE) including nitrile gloves and respirators. Monitor air quality via passive samplers and GC-MS analysis .

Properties

CAS No. |

3130-92-5 |

|---|---|

Molecular Formula |

C3H5FO3 |

Molecular Weight |

108.07 g/mol |

IUPAC Name |

(2R)-3-fluoro-2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |

InChI Key |

UYIAUFVPRSSBGY-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)O)F |

Canonical SMILES |

C(C(C(=O)O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.